3-Bromo-2-hydroxy-5-methylbenzoic acid
Description
Significance of Halogenated Salicylic (B10762653) Acid Derivatives in Organic Chemistry and Chemical Biology
Halogenated derivatives of salicylic acid represent a significant class of compounds in both organic chemistry and chemical biology. The introduction of halogen atoms onto the salicylic acid scaffold profoundly influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, can modulate its reactivity and biological activity.
In organic synthesis, the halogen substituent serves as a versatile functional handle. It can act as a leaving group in nucleophilic substitution reactions or as a reactive site for cross-coupling reactions, such as Suzuki or Heck coupling, enabling the construction of more complex molecular architectures. The presence of halogens can also direct the regioselectivity of further electrophilic aromatic substitution reactions.
From a chemical biology perspective, halogenation can enhance the binding affinity of a molecule to its biological target. nih.gov The introduction of a halogen can lead to new, favorable interactions, such as halogen bonding, within a protein's active site. Furthermore, modifying salicylic acid with halogens can alter its pharmacokinetic properties, potentially improving its efficacy as a therapeutic agent. Research into derivatives like 5-chlorosalicylamide (B1209129) has shown that the combination of halogenation and other modifications can lead to potent inhibitors of critical biological pathways, such as NFκB signaling, which is involved in inflammation. nih.gov
Overview of Research Areas Pertaining to the Chemical Compound
Research involving 3-Bromo-2-hydroxy-5-methylbenzoic acid is primarily centered on its application as a key intermediate in organic synthesis. Its multifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
One of the primary areas of research is its use in the synthesis of novel heterocyclic compounds. The carboxylic acid and hydroxyl groups can participate in cyclization reactions, while the bromine atom provides a site for further functionalization. Additionally, it is utilized in the preparation of specialized esters and amides, where the electronic effects of the bromo and methyl groups can fine-tune the properties of the final product. For instance, the synthesis of the methyl ester of this compound is a documented transformation. chemicalbook.com
The compound is also a subject of study in the context of crystal engineering and the investigation of intermolecular interactions. The interplay of the various functional groups allows for the formation of intricate hydrogen-bonding networks and other non-covalent interactions, which are of fundamental interest in understanding the solid-state properties of organic molecules.
Structural Features and their Influence on Reactivity and Intermolecular Interactions
Carboxylic Acid Group (-COOH): This is the most acidic functional group in the molecule, readily donating a proton. It is a key site for reactions such as esterification and amidation. The carboxyl group is a meta-director and deactivating for electrophilic aromatic substitution, but its primary influence is on the molecule's acidity and its ability to act as a hydrogen bond donor and acceptor.
Hydroxyl Group (-OH): The phenolic hydroxyl group is also acidic, though less so than the carboxylic acid. It is an ortho-, para-director and a strong activating group for electrophilic aromatic substitution. Its presence enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The hydroxyl group is also a potent hydrogen bond donor.
Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-director but is deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing.
Methyl Group (-CH₃): The methyl group is an ortho-, para-director and an activating group due to its electron-donating inductive and hyperconjugation effects. It increases the electron density of the benzene (B151609) ring, further influencing the regioselectivity of substitution reactions.
The interplay of these functional groups dictates the molecule's reactivity. For example, in electrophilic aromatic substitution, the directing effects of the hydroxyl and methyl groups would compete with the deactivating effect of the bromine and carboxylic acid groups. The molecule's capacity for forming strong intermolecular hydrogen bonds via its carboxylic acid and hydroxyl groups is a dominant feature, influencing its physical properties such as melting point and solubility.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ sigmaaldrich.comchemscene.com |
| Molecular Weight | 231.04 g/mol sigmaaldrich.comchemscene.com |
| CAS Number | 17746-75-7 chemscene.com |
| Appearance | Solid sigmaaldrich.com |
| SMILES | CC1=CC(Br)=C(C(C(O)=O)=C1)O sigmaaldrich.com |
| InChI | 1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) sigmaaldrich.com |
| InChI Key | POGDQQPHOPNJFP-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGDQQPHOPNJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501806 | |
| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-75-7 | |
| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-hydroxy-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of 3 Bromo 2 Hydroxy 5 Methylbenzoic Acid
Established Synthetic Routes for 3-Bromo-2-hydroxy-5-methylbenzoic acid
The synthesis of this compound, a substituted salicylic (B10762653) acid derivative, can be achieved through several strategic pathways. The most direct and commonly conceptualized route involves the functionalization of a pre-existing benzene (B151609) ring through electrophilic aromatic substitution, followed by modification of functional groups. This section details the established methodologies for its preparation, with a primary focus on the bromination of an aromatic aldehyde precursor and its subsequent oxidation.
Bromination of Precursor Aromatic Aldehydes and Subsequent Oxidation
A logical and efficient synthetic strategy for this compound begins with the precursor molecule, 2-hydroxy-5-methylbenzaldehyde (B1329341). This two-step approach leverages the principles of regioselective aromatic bromination followed by a standard oxidation of the aldehyde moiety to a carboxylic acid.
Step 1: Bromination of 2-hydroxy-5-methylbenzaldehyde The initial step is the electrophilic aromatic substitution reaction where 2-hydroxy-5-methylbenzaldehyde is brominated to yield 3-bromo-2-hydroxy-5-methylbenzaldehyde (B1334074). The success of this step hinges on the precise control of regioselectivity, which is dictated by the existing substituents on the aromatic ring.
Step 2: Oxidation of 3-bromo-2-hydroxy-5-methylbenzaldehyde The intermediate aldehyde is then oxidized to the target carboxylic acid. This transformation must be selective for the aldehyde group without affecting the other functional groups on the ring.
The selective introduction of a bromine atom onto the 2-hydroxy-5-methylbenzaldehyde ring is a critical step. The choice of brominating agent and reaction conditions is paramount to ensure high yield and correct regioselectivity. Research into the bromination of substituted phenols and hydroxybenzaldehydes provides a framework for suitable conditions.
Commonly employed brominating systems for such substrates include molecular bromine (Br₂) dissolved in a suitable solvent. Glacial acetic acid is a frequently used solvent for the bromination of aromatic aldehydes, sometimes in the presence of a catalyst or a scavenger for the hydrogen bromide (HBr) byproduct, such as sodium acetate. The reaction temperature is a key parameter to control, with reactions often conducted at temperatures ranging from 0°C to room temperature to minimize side reactions.
For instance, the bromination of structurally similar compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is well-documented in patent literature, often utilizing bromine in aqueous HBr or acetic acid at temperatures between 5°C and 60°C. acs.orggoogle.com These conditions can be adapted for the bromination of 2-hydroxy-5-methylbenzaldehyde.
Below is a table summarizing potential reagents and conditions for this transformation.
| Reagent | Solvent | Temperature | Catalyst/Additive | Reference |
| Bromine (Br₂) | Glacial Acetic Acid | 0-25°C | Sodium Acetate | google.com |
| Bromine (Br₂) | Dichloromethane | 0°C to RT | None | General Method |
| N-Bromosuccinimide (NBS) | Acetonitrile/THF | Room Temperature | Perchloric acid (cat.) | researchgate.net |
| Bromine (Br₂) | Aqueous HBr | 5-60°C | None | acs.org |
This is an interactive data table. You can sort and filter the data as needed.
The conversion of the formyl group (-CHO) in 3-bromo-2-hydroxy-5-methylbenzaldehyde to a carboxyl group (-COOH) is a standard oxidative process in organic synthesis. The primary challenge is to employ an oxidizing agent strong enough to effect the transformation without oxidizing the electron-rich phenol (B47542) or the methyl group.
Potassium permanganate (B83412) (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose. The reaction is typically carried out in a neutral or slightly alkaline aqueous solution. Under these conditions, the aldehyde is oxidized to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. Studies on the oxidation of various substituted benzaldehydes with KMnO₄ have shown this to be an effective method. rsc.org
Other reagents capable of this transformation include Tollens' reagent, which is a milder oxidant, and chromic acid. However, KMnO₄ is often preferred for its efficiency and cost-effectiveness on a preparatory scale. The reaction progress can be monitored by the disappearance of the purple permanganate color.
| Oxidizing Agent | Reaction Conditions | Work-up | Notes |
| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH, K₂CO₃), Heat | Acidification (e.g., HCl, H₂SO₄) | Vigorous reaction, effective for many substituted aldehydes. masterorganicchemistry.com |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Extraction | Strong oxidant, requires careful temperature control. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous Ammonia | Acidification | Mild oxidant, primarily used for qualitative analysis but can be used for synthesis. |
This is an interactive data table. You can sort and filter the data as needed.
Multi-step Synthetic Approaches to Functionalized Benzoic Acid Derivatives
Beyond the direct functionalization of an aldehyde precursor, this compound can be conceptualized through more elaborate, multi-step synthetic sequences. These routes may offer advantages in terms of starting material availability or control over substitution patterns, particularly for creating analogues.
One such approach involves the oxidation of a different precursor. For example, the synthesis of the related 3-bromo-5-methylbenzoic acid has been reported via the vigorous oxidation of 1-bromo-3,5-dimethylbenzene (B43891) using potassium permanganate. chemicalbook.com This strategy involves oxidizing one of the two methyl groups to a carboxylic acid. Adapting this to synthesize the target molecule would require a starting material like 2-bromo-6-methylphenol, followed by introduction of the second methyl group and subsequent selective oxidation, which presents significant regiochemical challenges.
Another versatile strategy for preparing substituted benzoic acids involves the carboxylation of an organometallic intermediate. For instance, a synthetic route to 3-hydroxy-2-methylbenzoic acid starts from 3-chloro-2-methylphenol. google.com The phenolic hydroxyl group is first protected (e.g., as a benzyl (B1604629) ether), followed by the formation of a Grignard reagent from the aryl chloride. This Grignard reagent is then reacted with carbon dioxide (CO₂) to form the carboxylate, which upon acidification and deprotection yields the substituted salicylic acid. google.com This methodology could be adapted by starting with a brominated phenol to generate the target compound.
Modern methods, such as palladium-catalyzed C-H carboxylation of phenols, also represent a potential, though more advanced, route for the synthesis of substituted salicylic acids from readily available phenols. nih.gov
Regioselectivity Control in Aromatic Bromination Reactions
The control of regioselectivity is the cornerstone of synthesizing specifically substituted aromatic compounds. In the context of producing this compound from 2-hydroxy-5-methylbenzaldehyde, the outcome of the bromination step is not random but is governed by the electronic properties of the substituents already present on the aromatic ring.
In electrophilic aromatic substitution, substituents on a benzene ring influence both the rate of reaction and the position of the incoming electrophile. These directing effects are classified based on whether a group donates or withdraws electron density from the ring, through inductive and resonance effects.
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions.
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive. Most deactivating groups direct incoming electrophiles to the meta position. Halogens are an exception, being deactivating yet ortho, para-directing. middlebury.edu
In the precursor molecule, 2-hydroxy-5-methylbenzaldehyde, three substituents exert their influence:
Hydroxyl Group (-OH): The -OH group is a powerful activating group. While it has an electron-withdrawing inductive effect due to oxygen's electronegativity, its electron-donating resonance effect is far more significant. The lone pairs on the oxygen atom delocalize into the ring, increasing electron density, particularly at the ortho and para positions. Therefore, the -OH group is a strong ortho, para-director. researchgate.net
Methyl Group (-CH₃): The -CH₃ group is a weakly activating group. It donates electron density primarily through a positive inductive effect and hyperconjugation. It is also an ortho, para-director.
Formyl (Aldehyde) Group (-CHO): The -CHO group is a moderately deactivating group. Both its inductive and resonance effects withdraw electron density from the ring. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. researchgate.net
When multiple substituents are present, the directing effect is controlled by the most powerful activating group. In 2-hydroxy-5-methylbenzaldehyde, the hydroxyl group at C2 is by far the strongest activating group. It strongly directs the incoming electrophile (Br⁺) to the positions ortho and para to itself. The para position (C5) is already occupied by the methyl group. The two ortho positions are C1 and C3. The C1 position is occupied by the aldehyde. Therefore, the substitution is overwhelmingly directed to the C3 position. This is further reinforced by the aldehyde group, which directs meta to itself, also favoring the C3 position. The weaker directing effect of the methyl group is largely overridden. This synergistic directing effect leads to the highly regioselective formation of 3-bromo-2-hydroxy-5-methylbenzaldehyde.
| Substituent | Position on Precursor | Type | Directing Effect |
| Hydroxyl (-OH) | C2 | Strongly Activating | Ortho, Para |
| Methyl (-CH₃) | C5 | Weakly Activating | Ortho, Para |
| Formyl (-CHO) | C1 | Moderately Deactivating | Meta |
This is an interactive data table. You can sort and filter the data as needed.
Strategies for Achieving Desired Regioisomers
The synthesis of specific regioisomers of substituted aromatic compounds like this compound necessitates precise control over reaction conditions to ensure the desired placement of substituents. The directing effects of the functional groups already present on the aromatic ring are the primary determinants of the position of incoming groups during electrophilic substitution reactions.
In the precursor molecule, 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid), three key groups influence the regioselectivity of bromination: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the methyl (-CH3) group.
Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director. It increases the electron density of the benzene ring, particularly at the positions ortho and para to itself, making the ring more susceptible to electrophilic attack at these sites.
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming groups to the meta position. quora.comwikipedia.org
Methyl Group (-CH3): This is a weakly activating group and an ortho, para-director.
The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence in the electrophilic bromination of 2-hydroxy-5-methylbenzoic acid. lumenlearning.com The positions ortho and para to the hydroxyl group are C3 and C5, respectively. Since the C5 position is already occupied by the methyl group, the incoming electrophile (bromine) is predominantly directed to the C3 position. This inherent directing effect is a fundamental strategy for achieving the desired 3-bromo regioisomer.
While the directing effects of the existing substituents are primary, other factors can be manipulated to optimize the yield of the desired regioisomer and minimize the formation of byproducts:
Steric Hindrance: The bulky nature of certain substituents can physically block the approach of an electrophile to nearby positions, thereby influencing the final product distribution.
Solvent: The choice of solvent can affect the reactivity of both the substrate and the electrophile, which in turn can influence the regiochemical outcome of the reaction.
Temperature: Reaction temperature can also play a role in selectivity. Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher regioselectivity.
For the synthesis of other bromo-salicylic acids, indirect methods are sometimes necessary when direct bromination does not yield the desired isomer. For instance, 3-bromosalicylic acid can be obtained in good yield by the bromination of 5-sulfosalicylic acid, followed by the removal of the sulfonic acid group. ias.ac.in
Advanced Synthetic Strategies and Green Chemistry Principles
Modern organic synthesis places a strong emphasis on the development of methodologies that are not only efficient and high-yielding but also environmentally sustainable. This has led to the exploration of advanced synthetic strategies and the application of green chemistry principles to the synthesis of benzoic acid derivatives.
To improve the synthesis of this compound and related compounds, researchers have investigated alternative brominating agents and catalytic systems.
N-Bromosuccinimide (NBS): As a milder and more selective brominating agent than elemental bromine, NBS can reduce the formation of polybrominated side products, leading to higher purity and yield of the desired monobrominated compound. google.com
Catalysis: The use of catalysts can enhance reaction rates and selectivity. For instance, the bromination of some aromatic compounds can be effectively carried out using brominating agents in the presence of a catalyst.
The following table summarizes different approaches for the bromination of benzoic acid derivatives, which can be adapted for the synthesis of this compound.
| Brominating Agent | Catalyst/Solvent | Key Advantages |
| Bromine | Acetic Acid | Traditional method. |
| N-Bromosuccinimide (NBS) | Radical Initiator | Milder, more selective, reduces byproducts. google.com |
| Dibromohydantoin | Dichloromethane/Sulfuric Acid | High yield and purity. |
| Cupric Bromide | - | Avoids the use of corrosive liquid bromine. google.comgoogle.com |
Green chemistry principles focus on minimizing the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of benzoic acid derivatives.
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Ullmann–Goldberg reaction, in the presence of pyridine (B92270) as a cocatalyst, has been successfully used for the synthesis of salicylic acids in water. researchgate.net
Catalytic Approaches: The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. Salicylic acid itself has been shown to be an effective and environmentally friendly catalyst for certain multi-component reactions in water. researchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent can eliminate a major source of chemical waste.
Reactivity Profiles and Derivatization Strategies of this compound
The presence of three distinct functional groups—a bromine atom, a hydroxyl group, and a carboxylic acid group—on the benzene ring makes this compound a versatile intermediate for the synthesis of more complex molecules.
The bromine atom on the aromatic ring can be substituted by a variety of nucleophiles, typically through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are widely used to introduce new functional groups onto an aromatic ring. For example, a sequential palladium-catalyzed coupling reaction can be used for the regiocontrolled synthesis of substituted thiazoles from a bromo-substituted precursor. nih.gov
The carboxylic acid group is readily converted into a variety of derivatives, such as esters and amides.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester.
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid, for example, by conversion to an acid chloride. The synthesis of nitro-substituted salicylanilides has been achieved through such methods. nih.govbirmingham.ac.uk
Transformations of the Hydroxyl Group
The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as O-alkylation (etherification) and O-acylation (esterification). These transformations alter the compound's physicochemical properties, which can be pivotal for various applications.
O-Alkylation (Etherification)
The conversion of the phenolic hydroxyl to an ether group is a common strategy to modify the molecule. This is typically achieved by reacting the sodium or potassium salt of the benzoic acid with an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663). For instance, methylation can be accomplished using reagents like dimethyl sulfate. ias.ac.in The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride), acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent.
A general scheme for the O-alkylation of salicylamide, a closely related structure, involves the use of an alkyl halide in the presence of potassium carbonate and potassium iodide in a solvent like dimethylformamide (DMF). mdpi.com This methodology is readily adaptable for this compound to produce the corresponding 2-alkoxy derivatives. It is important to note that under certain conditions, particularly with prolonged exposure to acidic environments generated during reactions like bromination, methyl ethers of salicylic acids can be demethylated back to the hydroxyl group. ias.ac.in
O-Acylation (Esterification)
The hydroxyl group can also be readily converted into an ester. This transformation is famously exemplified by the acetylation of salicylic acid to form acetylsalicylic acid (aspirin). quora.comquora.com In this type of reaction, an acylating agent, typically an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride, is used, often with an acid or base catalyst. When treated with an agent like acetic anhydride, the phenolic -OH group of this compound would be acetylated to form 2-acetoxy-3-bromo-5-methylbenzoic acid. quora.com This reaction is generally efficient and highlights the nucleophilic character of the phenolic oxygen. quora.com
The following table summarizes representative transformations of the hydroxyl group, based on established reactions for analogous salicylic acid derivatives.
| Transformation | Reagent(s) | Product Type | Example Product Name |
|---|---|---|---|
| O-Methylation | Dimethyl sulfate (CH₃)₂SO₄, Base (e.g., K₂CO₃) | Methyl Ether | 3-Bromo-2-methoxy-5-methylbenzoic acid |
| O-Ethylation | Ethyl iodide (C₂H₅I), Base (e.g., K₂CO₃) | Ethyl Ether | 3-Bromo-2-ethoxy-5-methylbenzoic acid |
| O-Acetylation | Acetic anhydride ((CH₃CO)₂O), Catalyst (e.g., H₂SO₄) | Phenolic Ester | 2-Acetoxy-3-bromo-5-methylbenzoic acid |
| O-Benzoylation | Benzoyl chloride (C₆H₅COCl), Base (e.g., Pyridine) | Phenolic Ester | 2-(Benzoyloxy)-3-bromo-5-methylbenzoic acid |
Influence of Substitution Pattern on Subsequent Derivatization Reactivity
The reactivity of this compound in derivatization reactions is profoundly influenced by the electronic and steric effects of its three substituents: the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups, in addition to the inherent carboxyl (-COOH) group.
Electronic Effects:
The substituents exert a significant push-pull electronic effect on the aromatic ring.
Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating groups (EDGs). The hydroxyl group is a powerful activating group through resonance (+R effect), increasing electron density at the ortho and para positions. The methyl group is a weaker activating group, donating electron density through an inductive effect (+I effect).
Deactivating Groups: The carboxyl (-COOH) and bromo (-Br) groups are electron-withdrawing groups (EWGs). The carboxyl group deactivates the ring through both resonance (-R) and inductive (-I) effects. The bromo group, a halogen, is a classic example of an ortho-, para-directing deactivator; it withdraws electron density via its inductive effect (-I) but can donate it through resonance (+R), though the inductive effect dominates its deactivating nature.
Steric Effects:
The spatial arrangement of the substituents creates steric hindrance that can direct or impede certain reactions.
Carboxyl Group Reactivity: The hydroxyl group at the ortho position can sterically hinder reactions at the carboxyl group. More significantly, it can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This interaction can influence the acidity and reactivity of the carboxyl group.
Hydroxyl Group Reactivity: The bromo group at the adjacent C3 position provides significant steric bulk around the hydroxyl group, which can modulate its reactivity with large or bulky reagents.
Spectroscopic and Crystallographic Characterization of 3 Bromo 2 Hydroxy 5 Methylbenzoic Acid
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools in modern chemistry for the detailed analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these methods can reveal a wealth of information about the atomic and molecular composition of a substance. For 3-Bromo-2-hydroxy-5-methylbenzoic acid, a comprehensive spectroscopic analysis is essential to confirm its structural integrity and to understand the electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The two most common types of NMR spectroscopy used for organic compounds are Proton (¹H) NMR and Carbon-13 (¹³C) NMR, which together allow for a complete assignment of the proton and carbon framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic methyl protons, the carboxylic acid proton, and the hydroxyl proton.
The aromatic region of the spectrum is of particular interest, as it reveals the substitution pattern on the benzene (B151609) ring. For this compound, two aromatic protons are present and are expected to appear as distinct signals due to their different chemical environments. The proton at position 6 (adjacent to the bromine atom) and the proton at position 4 (adjacent to the methyl group) will exhibit characteristic chemical shifts and coupling patterns. The aliphatic region will be characterized by a singlet corresponding to the three equivalent protons of the methyl group. The acidic protons of the carboxylic acid and hydroxyl groups are typically observed as broad singlets, and their chemical shifts can be concentration and solvent dependent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ | 2.25 | s | - |
| Ar-H (position 4) | 7.65 | d | 2.5 |
| Ar-H (position 6) | 7.80 | d | 2.5 |
| -OH | Variable, broad signal | ||
| -COOH | Variable, broad signal |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The spectrum will show signals for the eight carbon atoms in the molecule: six aromatic carbons, one carboxylic acid carbon, and one methyl carbon. The carbon atom of the carboxylic acid group is expected to appear at the most downfield region of the spectrum (typically 165-185 ppm) due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will resonate in the range of 110-160 ppm, with their specific chemical shifts influenced by the attached substituents (bromo, hydroxyl, methyl, and carboxyl groups). The carbon atom attached to the bromine will be shifted to a higher field compared to what might be expected, due to the "heavy atom effect." The methyl carbon will appear at the most upfield region of the spectrum (typically 15-25 ppm).
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | 20.5 |
| C-3 (C-Br) | 110.0 |
| C-1 (C-COOH) | 115.0 |
| C-5 (C-CH₃) | 130.0 |
| C-4 | 133.0 |
| C-6 | 138.0 |
| C-2 (C-OH) | 158.0 |
| -COOH | 172.0 |
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary, as some vibrational modes that are strong in FT-IR may be weak in Raman and vice versa.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of infrared intensity versus wavenumber and provides a characteristic "fingerprint" of the molecule.
For this compound, the FT-IR spectrum will exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The O-H stretch of the phenolic hydroxyl group will also appear in this region, typically as a broad band around 3200-3600 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the carboxylic acid and the phenol (B47542) will appear in the 1210-1320 cm⁻¹ and 1180-1260 cm⁻¹ regions, respectively. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 600 cm⁻¹.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| O-H Stretch (Phenol) | 3200-3600 | Broad, Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Methyl) | 2850-2960 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong |
| C-O Stretch (Phenol) | 1180-1260 | Medium |
| C-Br Stretch | 550-650 | Medium |
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique. The selection rules for Raman are different from those for FT-IR, making it a valuable complementary method. In general, symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals, while asymmetric vibrations and vibrations of polar bonds are often stronger in FT-IR.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric "ring breathing" mode of the substituted benzene ring will produce a strong and sharp signal. The C=C stretching vibrations of the aromatic ring will also be clearly visible. The C-Br stretching vibration is also expected to give a strong signal in the Raman spectrum. In contrast, the O-H and C=O stretching vibrations, which are very strong in the FT-IR spectrum, are typically weaker in the Raman spectrum.
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | ~1000 | Strong |
| C=C Stretch (Aromatic) | 1580-1620 | Strong |
| C-H Bending (Methyl) | 1440-1460 | Medium |
| C-COOH Stretch | 1250-1300 | Medium |
| C-Br Stretch | 550-650 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry confirms the molecular weight of this compound and can provide insight into its structural components through fragmentation analysis.
Molecular Formula: C₈H₇BrO₃ sigmaaldrich.com
Molecular Weight: 231.04 g/mol sigmaaldrich.com
Monoisotopic Mass: 229.95786 Da uni.lu
While a detailed experimental fragmentation spectrum is not available, common fragmentation patterns for aromatic carboxylic acids involve the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups. libretexts.org For this specific molecule, cleavage of the methyl group (-CH₃, M-15) or bromine (-Br) could also be anticipated. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, providing theoretical values for mass spectrometry analysis. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.96514 |
| [M+Na]⁺ | 252.94708 |
| [M-H]⁻ | 228.95058 |
| [M+K]⁺ | 268.92102 |
| [M+H-H₂O]⁺ | 212.95512 |
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental percentages of carbon, hydrogen, and other elements, which are then compared to theoretical values to confirm the compound's empirical formula. Based on the molecular formula C₈H₇BrO₃, the theoretical elemental composition can be calculated. Experimental data from synthesized and purified samples would be required for verification.
| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 41.61 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.05 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 34.58 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 20.77 |
X-ray Diffraction Studies for Solid-State Structure Determination
As of this writing, a published single-crystal X-ray diffraction study for this compound could not be located. Such a study is essential for the definitive determination of its three-dimensional structure in the solid state.
A single-crystal X-ray diffraction analysis would provide precise data on the molecule's spatial arrangement, including bond lengths, bond angles, and torsion angles.
Without experimental crystallographic data, a detailed analysis of the molecular geometry and specific bond parameters for this compound cannot be provided. This information would reveal the planarity of the benzene ring and the orientation of the carboxyl, hydroxyl, bromo, and methyl substituents.
Information regarding the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between carboxyl and hydroxyl groups) and potential π-π stacking, is unavailable without a crystal structure determination. This analysis is key to understanding the supramolecular architecture and physical properties of the compound in its solid form.
Single-Crystal X-ray Diffraction Analysis
Identification and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Hydrogen Bonding: The most prominent intermolecular interaction anticipated in the crystal structure of this compound is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, often leading to the formation of centrosymmetric dimers through O-H···O interactions between the carboxyl groups of two molecules. This is a common and highly stable motif in the crystal structures of carboxylic acids. Additionally, the hydroxyl group can participate in hydrogen bonding, either with the carboxylic acid group of a neighboring molecule or with another hydroxyl group, further stabilizing the crystal lattice.
Halogen Bonding: The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. In this interaction, the electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic site, such as an oxygen atom of a carboxyl or hydroxyl group on an adjacent molecule. The strength and directionality of these Br···O interactions can play a significant role in the supramolecular assembly.
π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. These interactions, arising from the electrostatic interactions between the quadrupole moments of the aromatic rings, can lead to either face-to-face or offset stacking arrangements. The presence of substituents on the ring will influence the geometry and strength of these interactions.
Analysis of Intramolecular Hydrogen Bonding Networks
A key structural feature of 2-hydroxybenzoic acid (salicylic acid) and its derivatives is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered ring, which significantly influences the conformation of the molecule and the acidity of the functional groups. It is highly probable that this compound also exhibits this intramolecular O-H···O=C hydrogen bond. This interaction is known to enhance the planarity of the molecule and can affect the pattern of intermolecular interactions, as the hydroxyl group's ability to act as a donor in intermolecular hydrogen bonds is diminished.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. A PXRD analysis of this compound would provide a unique fingerprint of its crystalline form. This technique is particularly crucial for identifying and distinguishing between different polymorphic forms of a compound. Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit distinct physical properties such as solubility, melting point, and stability. While no specific PXRD data for this compound has been reported, it is a standard method that would be employed to confirm the phase purity of a synthesized sample and to investigate the existence of any polymorphic forms.
Supramolecular Assembly and Crystal Engineering Principles
The study of how molecules assemble into predictable and well-defined crystalline architectures is the domain of crystal engineering. The functional groups present in this compound—carboxylic acid, hydroxyl, and bromo groups—provide multiple sites for directed intermolecular interactions.
The principles of crystal engineering would suggest that the robust carboxylic acid dimer synthon is a likely primary motif in the supramolecular assembly of this compound. The interplay of this primary interaction with weaker yet significant interactions like halogen bonding and π-π stacking would then dictate the final three-dimensional crystal structure. By understanding and controlling these interactions, it is theoretically possible to design and synthesize novel crystalline forms (cocrystals, salts) of this compound with tailored properties.
Computational Chemistry and Theoretical Modeling of 3 Bromo 2 Hydroxy 5 Methylbenzoic Acid
Molecular Dynamics (MD) Simulations
Investigation of Conformational Dynamics in Solution
The conformational flexibility of a molecule is a critical determinant of its chemical and biological activity. For 3-Bromo-2-hydroxy-5-methylbenzoic acid, the presence of rotatable bonds, particularly the carboxyl and hydroxyl groups attached to the benzene (B151609) ring, allows for a variety of spatial arrangements. Computational methods, such as molecular dynamics (MD) simulations, are employed to investigate these conformational dynamics in a solution environment.
In a typical MD simulation, the molecule is placed in a virtual box filled with solvent molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule moves, flexes, and changes its shape in response to thermal fluctuations and interactions with the solvent.
For this compound, key areas of conformational interest include:
Rotation around the C-C bond connecting the carboxylic acid group to the benzene ring.
Rotation around the C-O bond of the hydroxyl group.
Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which can significantly influence the preferred conformation.
Simulation of Intermolecular Interactions and Aggregation Behavior
Beyond the study of single molecules, computational simulations can also shed light on how molecules of this compound interact with each other. These intermolecular interactions are fundamental to understanding properties like solubility, crystal packing, and the formation of aggregates in solution.
The primary intermolecular forces at play for this compound would include:
Hydrogen bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors, leading to the formation of strong intermolecular hydrogen bonds.
π-π stacking: The aromatic benzene rings can stack on top of each other, contributing to the stability of aggregates.
Simulations can predict the most stable dimeric and larger aggregate structures. For instance, carboxylic acids commonly form hydrogen-bonded dimers in non-polar solvents. The presence of the additional hydroxyl and bromo substituents on the benzene ring of this compound would further influence the geometry and strength of these interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. These models are built by correlating a set of calculated molecular descriptors with experimentally determined properties for a series of compounds.
For this compound, a variety of physicochemical descriptors can be calculated using computational software. These descriptors can then be used to predict properties such as solubility, boiling point, and lipophilicity (logP). Some key descriptors include:
Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum chemical descriptors: These are calculated from the electronic structure of the molecule and include parameters like dipole moment, polarizability, and orbital energies (HOMO and LUMO).
Geometrical descriptors: These are based on the 3D structure of the molecule and include surface area and volume.
Below is a table of predicted physicochemical descriptors for this compound, which would be typical output from QSPR software.
| Descriptor | Predicted Value |
|---|---|
| Molecular Weight | 231.04 g/mol |
| logP (Octanol-Water Partition Coefficient) | 2.8 |
| Topological Polar Surface Area (TPSA) | 57.53 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein.
While there are no specific molecular docking studies reported for this compound, we can infer its potential for interaction with biological macromolecules based on its structural features. The presence of hydrogen bond donors and acceptors, as well as the aromatic ring, suggests that it could bind to the active sites of various enzymes or receptors.
For example, cyclooxygenase (COX) enzymes, which are involved in inflammation, have been a target for benzoic acid derivatives. japsonline.com A molecular docking study of a related compound, bromomethyl hydroquinone, against COX-1 and COX-2 showed that the brominated compound had a lower binding energy, suggesting a higher affinity for the active sites. japsonline.com
Molecular docking simulations not only predict the binding affinity but also provide detailed insights into the specific interactions between the ligand and the protein's active site residues. These interactions can include:
Hydrogen bonds: The hydroxyl and carboxylic acid groups of this compound could form hydrogen bonds with polar amino acid residues such as serine, threonine, and tyrosine.
Hydrophobic interactions: The methyl group and the benzene ring can engage in hydrophobic interactions with non-polar residues like leucine, valine, and alanine.
Halogen bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein.
A hypothetical docking study of this compound into a protein active site might reveal the interaction patterns summarized in the table below.
| Interaction Type | Potential Interacting Residues |
|---|---|
| Hydrogen Bonding | Ser, Thr, Tyr, His, Arg, Lys |
| Hydrophobic Interactions | Leu, Val, Ile, Ala, Phe, Trp |
| Halogen Bonding | Backbone carbonyls, Asp, Glu |
| π-π Stacking | Phe, Tyr, Trp, His |
Such studies are invaluable for understanding the molecular basis of a compound's biological activity and for guiding the design of new molecules with improved potency and selectivity.
Computational Insights into Enzyme-Inhibitor Complexes
Computational chemistry and theoretical modeling serve as powerful tools to elucidate the interactions between small molecules, such as this compound, and biological macromolecules like enzymes. These in silico methods provide a molecular-level understanding of the binding modes, affinities, and the nature of non-covalent interactions that govern the formation of enzyme-inhibitor complexes. Techniques such as molecular docking and quantum mechanics are frequently employed to predict and analyze these interactions, offering insights that are complementary to experimental data.
Molecular docking simulations are a primary computational approach used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method involves sampling a multitude of possible conformations of the ligand within the active site of the enzyme and scoring them based on a force field that estimates the binding affinity. The results can reveal the most likely binding pose and highlight the key intermolecular interactions responsible for the stability of the complex.
For a compound like this compound, molecular docking studies would identify the specific amino acid residues in the enzyme's active site that interact with the inhibitor. The hydroxyl and carboxylic acid groups of the molecule are potent hydrogen bond donors and acceptors. The methyl group can engage in hydrophobic interactions, while the bromine atom may participate in halogen bonding, a specific type of non-covalent interaction. The aromatic ring itself can form π-π stacking or π-alkyl interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
The strength of these interactions is quantified by the binding energy, typically expressed in kcal/mol. A lower binding energy indicates a more stable enzyme-inhibitor complex and, consequently, a higher predicted affinity of the inhibitor for the enzyme.
Detailed analysis of the docked poses can provide specific information on the nature of the interactions. For instance, the distances between hydrogen bond donors and acceptors are measured to confirm the presence and strength of these bonds. The proximity of non-polar groups indicates the extent of hydrophobic interactions. This level of detail is crucial for understanding the structural basis of inhibition and for the rational design of more potent and selective inhibitors.
To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical docking results of this compound with a generic enzyme active site.
| Interacting Residue | Interaction Type | Distance (Å) |
| LYS 78 | Hydrogen Bond (with Carboxyl O) | 2.1 |
| SER 120 | Hydrogen Bond (with Hydroxyl H) | 1.9 |
| TRP 210 | π-π Stacking (with Benzene Ring) | 3.5 |
| LEU 85 | Hydrophobic (with Methyl Group) | 4.2 |
| TYR 212 | Halogen Bond (with Bromine) | 3.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Further refinement of the interaction energies and geometries can be achieved using quantum mechanics (QM) methods, often in a hybrid approach known as QM/MM (Quantum Mechanics/Molecular Mechanics). In this method, the inhibitor and the key amino acid residues in the active site are treated with a high level of QM theory, while the rest of the protein is described by a more computationally efficient MM force field. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which are important for a precise understanding of the binding interactions.
Applications of 3 Bromo 2 Hydroxy 5 Methylbenzoic Acid in Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on 3-Bromo-2-hydroxy-5-methylbenzoic acid makes it a crucial intermediate in multi-step organic synthesis. The bromine atom, in particular, acts as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, while the carboxylic acid and hydroxyl groups can be used for esterification, etherification, or amide bond formation.
A significant example of its application is in the synthesis of 7H-dibenzo[b,g] sigmaaldrich.comdioxocin-5-one derivatives. google.com These complex heterocyclic compounds have been investigated as potential inhibitors of the cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism. google.com In the patented synthesis route, this compound is used as a foundational piece, demonstrating its utility in constructing intricate molecular architectures for medicinal chemistry research. google.com Its versatile reactivity allows it to be incorporated into synthetic pathways leading to novel compounds with potential therapeutic applications.
Utility in the Development of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. This compound functions as a valuable starting material or intermediate in the production of such high-value compounds.
Its role in synthesizing 7H-dibenzo[b,g] sigmaaldrich.comdioxocin-5-one derivatives is a prime example of its utility in developing fine chemicals, specifically advanced pharmaceutical intermediates. google.com The structural complexity and specific biological targets of the final products categorize them as fine chemicals, and the synthesis relies on the unique functionality of the brominated benzoic acid precursor. The ability to undergo various chemical transformations, including nucleophilic substitutions and coupling reactions, allows chemists to build upon its core structure to create a diverse range of specialized molecules.
Precursor in the Synthesis of Dyes and Pigments
The structural framework of this compound is analogous to components used in the creation of colorants. Aromatic carboxylic acids and phenols are common precursors in the dye industry. It has been noted that the compound's unique functional groups are suitable for producing colorants with specific properties, indicating its potential use in the synthesis of dyes and pigments. However, specific examples of dyes or pigments synthesized directly from this compound are not extensively detailed in readily available scientific literature.
Application as a Probe in Biochemical Assays
The derivatives of this compound have found application in the development of tools for biochemical research. For instance, compounds synthesized from this intermediate are used in assays to measure the activity of the cholesteryl ester transfer protein (CETP). google.com One such method is the CETP-SPA test, a scintillation proximity assay that measures the transfer of radiolabeled cholesterol esters between lipoproteins. google.com The inhibitory molecules derived from the title compound are essential reagents in this assay, used to validate the assay's performance and to screen for other potential CETP inhibitors. google.com
Furthermore, the compound itself has been identified as a subject of interest for enzyme inhibition studies. The presence of the bromine atom and hydroxyl group can facilitate binding to the active sites of enzymes, potentially modulating their activity. This makes it a useful tool for studying protein-ligand interactions and for research into biological pathways, such as those involving cyclooxygenase (COX) enzymes.
Contributions to the Study of Reaction Mechanisms in Organic Chemistry
While this compound possesses a combination of functional groups that are of significant interest for mechanistic studies, specific research focused on using this compound as a model substrate to elucidate reaction mechanisms is not widely documented. The synthesis of the compound itself involves the electrophilic aromatic substitution (bromination) of 2-hydroxy-5-methylbenzoic acid, a reaction class whose mechanism is well-studied. google.comsmolecule.com
The molecule's structure offers several possibilities for mechanistic investigation. For example, the bromine atom can be replaced via nucleophilic aromatic substitution, and its reactivity would be influenced by the activating hydroxyl group and the deactivating, meta-directing carboxyl group. The interplay of these electronic effects could provide insights into the mechanisms of such reactions on highly substituted aromatic rings.
Fundamental Research in Crystal Engineering and Supramolecular Chemistry
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Substituted benzoic acids are classic components in this field due to the ability of the carboxylic acid group to form robust and predictable hydrogen-bonding patterns, often leading to centrosymmetric dimers.
The this compound molecule contains both a strong hydrogen bond donor/acceptor (carboxylic acid) and a secondary hydrogen bond donor/acceptor (hydroxyl group). This combination makes it a promising candidate for forming complex and extended supramolecular assemblies through hydrogen bonds. However, despite these features, detailed studies on the crystal structure and supramolecular chemistry of this specific compound are not prevalent in the published literature.
Future Research Directions and Outlook
Emerging Trends in the Synthesis and Derivatization of Halogenated Benzoic Acids
The future synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid and its derivatives is expected to be heavily influenced by the principles of green chemistry and the development of highly selective and efficient catalytic systems. Traditional halogenation methods often involve harsh conditions and stoichiometric reagents, leading to environmental concerns. Emerging trends are focused on overcoming these limitations.
Key Future Directions:
Catalytic C-H Activation: A significant area of development is the direct, regioselective C-H halogenation of aromatic compounds. Future research will likely focus on applying transition-metal catalysis to selectively introduce bromine at specific positions on the benzoic acid scaffold, potentially offering more efficient and atom-economical routes than traditional electrophilic aromatic substitution. researchgate.net
Asymmetric Synthesis: The development of chiral catalysts that can facilitate the enantioselective synthesis of halogenated compounds is a burgeoning field. eurekalert.org For derivatives of this compound that may possess chiral centers, applying bifunctional organocatalysts could enable the production of specific enantiomers, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. beilstein-journals.org
Flow Chemistry: The application of continuous flow chemistry is poised to revolutionize the synthesis of fine chemicals. researchgate.net This technology offers enhanced control over reaction parameters, improved safety, and the potential for easier scale-up. Future synthetic routes to halogenated benzoic acids will likely leverage microfluidic reactors to achieve higher yields and purity while minimizing waste.
Novel Derivatization Reagents: The development of new derivatization reagents will expand the functional diversity of molecules derived from this compound. For instance, novel reagents are being designed for sensitive analysis in biological systems, which can also be adapted for creating new molecular probes or bioactive compounds. nih.govnih.gov
A comparative table of traditional versus emerging synthetic approaches is presented below.
| Feature | Traditional Synthesis | Emerging Trends |
| Reagents | Stoichiometric, often harsh | Catalytic, milder conditions |
| Selectivity | Often requires protecting groups | High regioselectivity and enantioselectivity |
| Efficiency | Multi-step, lower atom economy | Fewer steps, higher atom economy |
| Sustainability | Generates significant waste | Greener methods, reduced environmental impact |
| Technology | Batch processing | Continuous flow chemistry |
Advancements in Computational Methodologies for Predicting Compound Behavior
Computational chemistry is becoming an indispensable tool in predicting the properties and behavior of molecules, thereby accelerating research and reducing experimental costs. For this compound, these methodologies can provide profound insights into its electronic structure, reactivity, and potential applications.
Key Future Directions:
Machine Learning (ML) and Deep Learning (DL): The application of ML and DL algorithms is rapidly transforming chemical and biological research. nih.govbioscipublisher.comstanford.eduacs.org By training models on large datasets of chemical structures and their associated properties, it is possible to predict the bioactivity, toxicity, and physicochemical properties of new compounds like this compound with increasing accuracy. acs.orgrsc.orgresearchgate.netresearch.googleresearchgate.netdigitellinc.com Future work will involve developing more sophisticated models, such as Message Passing Neural Networks (MPNNs), to better capture the nuances of molecular structure. research.google
Predictive Models for Reaction Outcomes: Computational models are being developed to predict the outcomes of chemical reactions, which can guide synthetic efforts. researchgate.net For the derivatization of this compound, these tools could predict the most favorable reaction conditions and potential side products, thus streamlining the experimental workflow.
The table below summarizes the applications of different computational methodologies.
| Methodology | Application for this compound | Predicted Outcomes |
| Machine/Deep Learning | Bioactivity and property prediction | Potential therapeutic targets, solubility, toxicity profiles |
| DFT Calculations | Electronic structure and reactivity analysis | Reaction mechanisms, spectroscopic data, interaction energies |
| Reaction Prediction Models | Guiding synthetic derivatization | Optimal reaction conditions, yield predictions, side-product analysis |
Untapped Potential in Biological Systems and Mechanism Elucidation
Key Future Directions:
Antimicrobial and Antifungal Activity: Halogenated phenolic compounds have shown promise as antimicrobial agents. Future research should involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition: Salicylates are known to inhibit enzymes like cyclooxygenase. sciendo.com The unique electronic and steric properties imparted by the bromine and methyl groups could lead to novel inhibitory activities against other enzymes implicated in disease. Docking studies, guided by computational models, could identify potential protein targets.
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant capabilities, acting as radical scavengers. nih.govfrontiersin.org The anti-inflammatory mechanisms of salicylates are also a subject of intense study. sciendo.com Investigating the potential of this compound to mitigate oxidative stress and inflammation could open doors to its use in treating a variety of conditions.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is crucial. This will involve a combination of in vitro assays, cell-based studies, and advanced "omics" technologies to identify signaling pathways and molecular interactions. Understanding how the compound is metabolized and its potential effects as a halogenated phenolic compound in biological systems will be critical. nih.govacs.org
Integration of this compound into Novel Functional Materials and Catalytic Systems
The functional groups present in this compound make it an attractive building block for the creation of advanced materials and novel catalytic systems.
Key Future Directions:
Metal-Organic Frameworks (MOFs): The carboxylic acid group is an ideal linker for the synthesis of MOFs. unito.it The incorporation of a halogenated ligand like this compound can be used to tune the pore size, stability, and functional properties of MOFs. acs.orguq.edu.aunih.gov These materials could have applications in gas storage, separation, and catalysis.
Functional Polymers and Liquid Crystals: Benzoic acid derivatives are used in the development of liquid crystals and functional polymers. nih.gov The polarity and steric bulk of the bromine atom in this compound could be exploited to design new polymers with specific thermal or optical properties.
Organocatalysis: Carboxylic acids can themselves act as organocatalysts or as crucial components in catalytic systems. ruhr-uni-bochum.deacs.org The specific acidity and structural features of this compound could be harnessed to develop new catalysts for asymmetric synthesis or other challenging organic transformations.
Heterogeneous Catalysis: Immobilizing this compound or its metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. For example, it could serve as a ligand in catalysts for cross-coupling reactions or Knoevenagel-Doebner reactions. researchgate.net
The potential applications in materials science are summarized below.
| Application Area | Role of this compound | Potential Functionality |
| Metal-Organic Frameworks | Organic linker | Gas separation, catalysis, sensing |
| Functional Polymers | Monomer or additive | Enhanced thermal stability, specific optical properties |
| Organocatalysis | Catalyst or co-catalyst | Asymmetric synthesis, C-C bond formation |
| Heterogeneous Catalysis | Ligand for metal centers | Recyclable catalysts for fine chemical synthesis |
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 3-Bromo-2-hydroxy-5-methylbenzoic acid, and what methods are commonly employed?
- The synthesis typically starts with a methyl-substituted benzoic acid precursor. Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled conditions to avoid over-bromination. The hydroxyl group at position 2 requires protection (e.g., acetyl or silyl groups) during bromination to prevent side reactions. Deprotection under mild acidic or basic conditions yields the final product. Purity (>95%) is confirmed via HPLC, and intermediates are characterized by NMR .
Q. How can spectroscopic methods (NMR, IR, MS) be utilized to confirm the structure of this compound?
- ¹H NMR : The aromatic protons will show distinct splitting patterns due to substituents (e.g., deshielded protons near Br and OH groups).
- ¹³C NMR : The carboxylic acid carbon (C=O) appears at ~170 ppm, while brominated and hydroxylated carbons show characteristic shifts.
- IR : A broad O-H stretch (~2500-3000 cm⁻¹) for the carboxylic acid and hydroxyl groups, and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 231.04 (C₈H₇BrO₃) with isotopic patterns confirming bromine .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography using silica gel with a gradient of ethyl acetate/hexane is standard. Recrystallization from ethanol/water mixtures improves purity. Acid-base extraction (using NaHCO₃ to isolate the carboxylic acid) can separate it from non-acidic byproducts .
Advanced Questions
Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) of this compound be addressed?
- The bromine atom at position 3 and hydroxyl at position 2 create competing directing effects. Computational modeling (DFT) predicts electron density distribution to identify reactive sites. Experimental validation involves testing coupling reactions with Pd catalysts and tracking regioselectivity via LC-MS. Boronic acid derivatives (e.g., aryl pinacol boronate) may enhance selectivity .
Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks) during characterization?
- Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. Isotopic labeling (e.g., ¹³C) or deuteration can isolate signal overlaps. For IR discrepancies, compare with computational spectra (e.g., DFT-generated) to assign ambiguous peaks .
Q. How does the methyl group at position 5 influence the compound’s stability under varying pH or temperature?
- Stability studies involve incubating the compound in buffers (pH 2–12) at 25–80°C and monitoring degradation via HPLC. The methyl group enhances steric hindrance, reducing hydrolysis of the carboxylic acid. However, the hydroxyl group may oxidize under basic conditions, necessitating inert atmospheres for storage .
Q. What computational approaches predict the reactivity of this compound in drug design?
- Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., enzymes). QSAR models correlate substituent effects (e.g., Br’s electronegativity, methyl’s hydrophobicity) with activity. MD simulations assess conformational stability in aqueous vs. lipid environments .
Methodological Notes
- Synthetic Optimization : Use kinetic vs. thermodynamic control to manage bromination regioselectivity .
- Spectroscopic Pitfalls : Overlapping NMR peaks in aromatic regions require high-field instruments (≥400 MHz) .
- Stability Protocols : Store at 0–4°C under argon to prevent oxidation of the hydroxyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
